molecular formula C10H8O5 B11895046 6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one

6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one

Cat. No.: B11895046
M. Wt: 208.17 g/mol
InChI Key: FBJMEOFSLTXPKH-UHFFFAOYSA-N
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Description

6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one is a polyhydroxy-substituted isochromenone derivative characterized by a fused benzopyran-1-one core. The compound features hydroxy groups at positions 6, 7, and 8, along with a methyl substituent at position 3.

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

6,7,8-trihydroxy-3-methylisochromen-1-one

InChI

InChI=1S/C10H8O5/c1-4-2-5-3-6(11)8(12)9(13)7(5)10(14)15-4/h2-3,11-13H,1H3

InChI Key

FBJMEOFSLTXPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 3,4-dihydroxybenzaldehyde with methyl acetoacetate in the presence of a base can yield the desired compound. The reaction typically requires refluxing the mixture in a suitable solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as an antioxidant or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substitution Effects

6,7,9-Trihydroxy-3-methyl-1H-benzo[g]isochromen-1-one (JRO)
  • Molecular Formula : C₁₄H₁₀O₅ .
  • Key Differences : The hydroxy groups are at positions 6, 7, and 9 instead of 6, 7, and 7. This positional isomerism alters the electron density distribution and hydrogen-bonding network.
3-(Furan-2-yl)-7-hydroxy-1H-isochromen-1-one
  • Molecular Formula : C₁₃H₈O₄ .
  • Key Differences : A furan-2-yl group replaces the methyl substituent at position 3, and only one hydroxy group (position 7) is present.
  • Impact : The electron-rich furan group enhances aromaticity and may increase susceptibility to electrophilic substitution. The lack of additional hydroxy groups reduces polarity and hydrogen-bonding capacity compared to the target compound.
3-Acyl/Formyl-1H-isochromen-1-ones
  • Key Differences : Acyl (e.g., acetyl) or formyl groups at position 3 instead of methyl .
  • Impact : These electron-withdrawing groups increase electrophilicity at the carbonyl carbon, facilitating nucleophilic addition reactions. In contrast, the methyl group in the target compound provides steric stabilization but lower reactivity.

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Isochromenones

Compound Molecular Formula Substituents (Positions) Melting Point (°C) Key Spectral Features (¹H-NMR, IR)
6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one Not provided 3-CH₃; 6,7,8-OH N/A N/A
6,7,9-Trihydroxy-3-methyl-1H-benzo[g]isochromen-1-one (JRO) C₁₄H₁₀O₅ 3-CH₃; 6,7,9-OH N/A IR: O-H stretch (~3200–3500 cm⁻¹); C=O (~1700 cm⁻¹)
3-(Furan-2-yl)-7-hydroxy-1H-isochromen-1-one C₁₃H₈O₄ 3-Furan; 7-OH 173–175 ¹H-NMR (DMSO-d₆): δ 7.86 (s, 8-H), 10.54 (s, 7-OH)
3-Acetyl-6-methyl-2H-chromen-2-one C₁₂H₁₀O₃ 3-COCH₃; 6-CH₃ N/A IR: C=O (1726 cm⁻¹); ¹H-NMR: δ 2.37 (s, CH₃)

Key Observations :

  • Hydroxy groups in the target compound likely result in broad O-H stretches in IR (~3200–3500 cm⁻¹) and deshielded aromatic protons in ¹H-NMR.
  • The methyl group at position 3 in the target compound and JRO contributes to upfield shifts (~δ 2.2–2.5 ppm) compared to electron-withdrawing substituents (e.g., acyl groups).

Biological Activity

6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one, also known as isochromenone, is a naturally occurring compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

Antioxidant Activity

Research has indicated that this compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound85%25
Ascorbic Acid90%15

Anticancer Effects

Several studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as HeLa and A549.

Case Study: Induction of Apoptosis in HeLa Cells
In a controlled study, treatment with this compound resulted in:

  • Increased caspase activity.
  • Cell cycle arrest at the G2/M phase.
  • Reduced cell viability with an IC50 of approximately 30 µg/mL.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha20050
IL-615030

The biological activities of this compound are primarily attributed to its ability to modulate various signaling pathways:

  • Antioxidant Defense : By enhancing the expression of endogenous antioxidant enzymes.
  • Apoptosis Induction : Through activation of the intrinsic apoptotic pathway involving mitochondrial membrane potential disruption.
  • Anti-inflammatory Action : By inhibiting NF-kB signaling pathways.

Recent Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of isochromenones. Modifications at specific hydroxyl positions have been correlated with enhanced biological activity.

Example Study

A study published in the European Journal of Medicinal Chemistry explored various derivatives of isochromenones and found that specific substitutions significantly increased their anticancer potency and selectivity against tumor cells compared to normal cells .

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